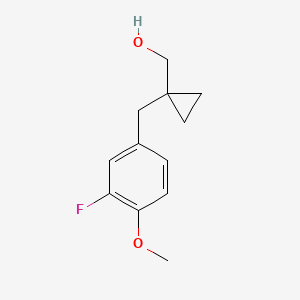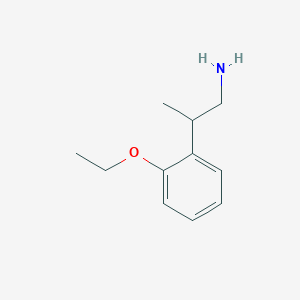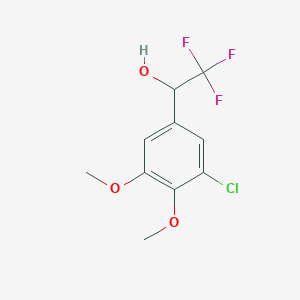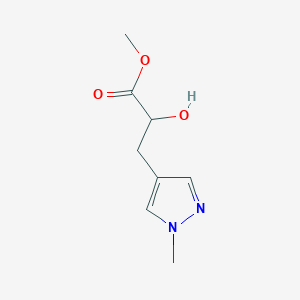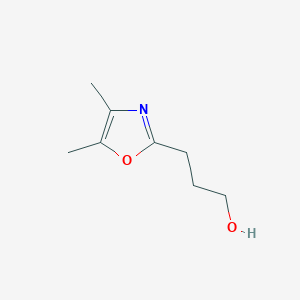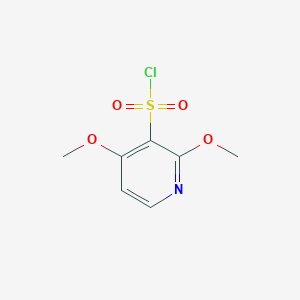
3,3'-Sulfanediylbis(2,2-dimethylpropanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) is an organic compound with the molecular formula C10H18O4S It is characterized by the presence of two carboxylic acid groups and a sulfide linkage between two 2,2-dimethylpropanoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) typically involves the reaction of 2,2-dimethylpropanoic acid derivatives with sulfur-containing reagents. One common method is the reaction of 2,2-dimethylpropanoic acid with sulfur dichloride (SCl2) under controlled conditions to form the desired sulfide linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can undergo several types of chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Esters, amides, acid chlorides
Applications De Recherche Scientifique
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing sulfide or sulfone linkages.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfide linkage and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can be compared with other similar compounds, such as:
3,3’-Sulfanediylbis(2-methylpropanoic acid): Similar structure but with a methyl group instead of a dimethyl group, leading to different steric and electronic properties.
3,3’-Sulfanediylbis(2,2-dimethylbutanoic acid): Contains an additional carbon in the backbone, affecting its reactivity and applications.
3,3’-Oxidanediylbis(2,2-dimethylpropanoic acid): Contains an oxygen linkage instead of a sulfur linkage, resulting in different chemical and biological properties.
Propriétés
Numéro CAS |
21153-31-1 |
|---|---|
Formule moléculaire |
C10H18O4S |
Poids moléculaire |
234.31 g/mol |
Nom IUPAC |
3-(2-carboxy-2-methylpropyl)sulfanyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H18O4S/c1-9(2,7(11)12)5-15-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
Clé InChI |
LPMOTCHEBQYNQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CSCC(C)(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


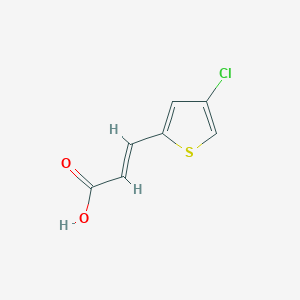
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)


![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
